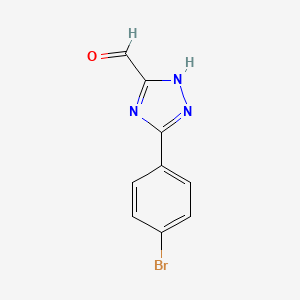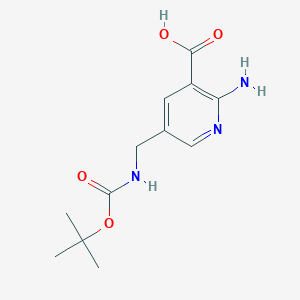![molecular formula C8H5F3INO B14846710 1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14846710.png)
1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone is a chemical compound characterized by the presence of an iodo group and a trifluoromethyl group attached to a pyridine ring
Vorbereitungsmethoden
The synthesis of 1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone typically involves the introduction of the iodo and trifluoromethyl groups onto the pyridine ring. One common synthetic route includes the iodination of a trifluoromethyl-substituted pyridine derivative under specific reaction conditions. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone involves its interaction with specific molecular targets. The presence of the iodo and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone can be compared with other similar compounds, such as:
2-Iodo-6-(trifluoromethyl)pyridine: Shares the trifluoromethyl and iodo groups but lacks the ethanone moiety.
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone: Similar structure but without the iodo group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H5F3INO |
|---|---|
Molekulargewicht |
315.03 g/mol |
IUPAC-Name |
1-[2-iodo-6-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H5F3INO/c1-4(14)5-2-6(8(9,10)11)13-7(12)3-5/h2-3H,1H3 |
InChI-Schlüssel |
HOUMSPBYDBWUCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NC(=C1)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


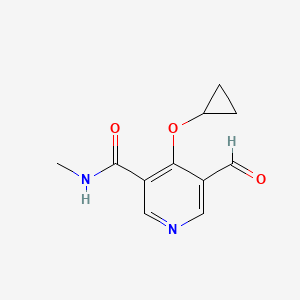
![1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone](/img/structure/B14846633.png)
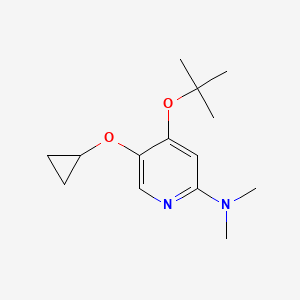

![1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone](/img/structure/B14846648.png)
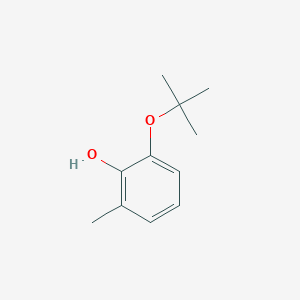
![1-[5-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14846666.png)
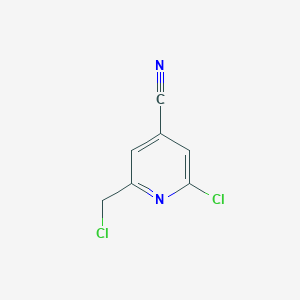
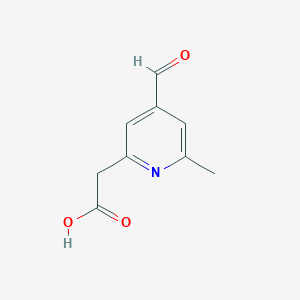

![7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14846690.png)

